molecular formula C20H20ClN3O4 B2537576 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide CAS No. 941986-90-9

5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide

Cat. No.: B2537576
CAS No.: 941986-90-9
M. Wt: 401.85
InChI Key: SILPIFWONGLESS-UHFFFAOYSA-N
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Description

5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide is a synthetic small molecule based on a dihydroquinolinone scaffold, a structure class noted for its relevance in medicinal chemistry research . The compound features a benzamide group substituted with chloro and nitro constituents, linked to a 1-isobutyryl tetrahydroquinoline moiety. This specific molecular architecture suggests potential for diverse biological activity, positioning it as a compound of interest for developing new pharmacological probes . Researchers can employ this chemical as a key intermediate or building block in organic synthesis, particularly for constructing more complex heterocyclic systems. Its core structure is analogous to other patented compounds investigated for various therapeutic applications, indicating its value in hit-to-lead optimization campaigns . The specific physicochemical properties and mechanism of action are areas of ongoing investigation, and researchers are encouraged to consult the product data sheet for detailed handling and storage information. Please Note: This product is intended for research and development purposes only. It is not intended for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-12(2)20(26)23-9-3-4-13-5-7-15(11-18(13)23)22-19(25)16-10-14(21)6-8-17(16)24(27)28/h5-8,10-12H,3-4,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILPIFWONGLESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Chlorination of Benzoic Acid Derivatives

5-Chloro-2-nitrobenzoic acid is synthesized via sequential electrophilic substitution:

  • Chlorination : Benzoic acid undergoes chlorination at position 5 using Cl₂/FeCl₃ in acetic acid (60–70°C, 4 h).
  • Nitration : The 5-chlorobenzoic acid is nitrated with fuming HNO₃/H₂SO₄ at 0–5°C, introducing the nitro group at position 2.

Activation to Acyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (3 h, 70°C). The product, 5-chloro-2-nitrobenzoyl chloride, is purified via distillation (b.p. 152–154°C) and stored under anhydrous conditions.

Synthesis of 1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-Amine

Cyclization to Form the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is constructed via Friedländer annulation :

  • Reactants : 4-Amino-3-chlorobenzaldehyde and cyclohexanone.
  • Conditions : Ethanolic HCl (reflux, 12 h), yielding 7-chloro-1,2,3,4-tetrahydroquinoline.

Nitration and Reduction to Introduce the Amine

  • Nitration : The 7-position is nitrated using HNO₃/H₂SO₄ at 0°C (2 h), producing 7-nitro-1,2,3,4-tetrahydroquinoline.
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, MeOH/THF, 25°C, 3 h) reduces the nitro group to an amine.

Acylation at the 1-Position

The secondary amine undergoes acylation with isobutyryl chloride:

  • Conditions : Anhydrous DCM, triethylamine (TEA, 2 eq), 0°C → RT, 6 h.
  • Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and silica gel chromatography (hexane/EtOAc 4:1) yield 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine.

Amide Bond Formation

Coupling via HATU-Mediated Activation

The final step couples the acyl chloride and amine:

  • Reagents : 5-Chloro-2-nitrobenzoyl chloride (1.1 eq), HATU (1.05 eq), DIPEA (3 eq) in anhydrous DMF.
  • Conditions : Stirred at 25°C for 12 h under N₂.
  • Purification : Precipitation in ice-water, filtration, and recrystallization (EtOH/H₂O) afford the target compound as a yellow solid (m.p. 178–180°C).

Alternative Schotten-Baumann Reaction

For larger-scale synthesis, the Schotten-Baumann method is employed:

  • Conditions : Aqueous NaOH (10%), benzoyl chloride (1.1 eq), amine in THF/H₂O (0°C, 2 h).
  • Yield : 72–75% after extraction (DCM) and column chromatography.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, NH), 6.92 (d, J = 2.4 Hz, 1H, Ar-H), 3.64 (t, J = 6.0 Hz, 2H, CH₂), 2.98 (m, 1H, CH(CH₃)₂), 1.21 (d, J = 6.8 Hz, 6H, (CH₃)₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O amide), 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): Rt = 6.72 min, purity >98%.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
HATU Coupling 85 98 Moderate Low
Schotten-Baumann 73 95 High High

The HATU method offers superior yield and purity but is cost-prohibitive for industrial scales. The Schotten-Baumann approach balances scalability and economy.

Chemical Reactions Analysis

5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and chromium trioxide. Major products formed from these reactions include amine derivatives, substituted benzamides, and quinoline derivatives.

Scientific Research Applications

5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound and 4-(tert-butyl)-N-(1-isobutyryl-...)benzamide share a tetrahydroquinoline core but differ in substituents. The tert-butyl group in the latter may enhance steric bulk and hydrophobicity compared to the nitro group in the target compound .
  • Niclosamide replaces the nitro group with a hydroxyl group, reducing electrophilicity but retaining bioactivity as an anthelmintic agent .
  • Begacestat diverges significantly with a thiophenesulfonamide scaffold and trifluoromethyl groups, reflecting its role as a γ-secretase inhibitor for Alzheimer’s disease .

Critical Analysis :

  • The isobutyryl group in both the target and 4-(tert-butyl) analogue likely contributes to similar handling precautions (e.g., avoiding dust inhalation and skin contact) .

Biological Activity

5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a chloro group, a nitrobenzamide moiety, and a tetrahydroquinoline backbone. The unique combination of these functional groups is believed to contribute to its potential therapeutic applications.

The molecular formula of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide is C18H20ClN3O3C_{18}H_{20}ClN_{3}O_{3} with a molecular weight of approximately 357.83 g/mol. The presence of the nitro group is particularly significant as it is known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of nitro-containing compounds often arises from their ability to undergo reductive activation within biological systems. This process generates reactive intermediates that can interact with cellular macromolecules such as DNA and proteins, leading to various pharmacological effects.

Antimicrobial Activity

Nitro compounds are well-documented for their antimicrobial properties. For instance, the mechanism by which nitro compounds exert their antimicrobial effects typically involves the reduction of the nitro group to form reactive species that damage bacterial DNA. This mechanism has been observed in other nitro-containing compounds like metronidazole and chloramphenicol .

Recent studies have indicated that 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent efficacy comparable to established antibiotics.

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that the presence of the nitro group enhances the compound's ability to induce apoptosis in cancer cells. The hypoxic conditions often found in tumors can activate nitro prodrugs like this compound, leading to selective cytotoxicity against tumor cells while sparing normal cells .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds, providing insights into the potential effects of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide.

Study Compound Biological Activity Findings
Study 1Nitrobenzamide derivativesAntimicrobialShowed significant activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 8 µg/mL .
Study 2Tetrahydroquinoline analogsAntitumorInduced apoptosis in various cancer cell lines with IC50 values below 10 µM .
Study 3Chloro-substituted compoundsAnti-inflammatoryInhibited COX-2 and iNOS enzymes with IC50 values indicating strong anti-inflammatory effects .

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